2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Entacapone-d10 is a deuterated form of entacapone, a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). This compound is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy. The deuterated version, entacapone-d10, is often used in scientific research to study the pharmacokinetics and metabolism of entacapone due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of entacapone-d10 involves the incorporation of deuterium atoms into the entacapone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the entacapone molecule are replaced with deuterium atoms using deuterium gas under specific conditions. Another method involves the use of deuterated reagents in the synthesis process to directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of entacapone-d10 typically involves large-scale hydrogen-deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterium gas safely. The process includes purification steps to ensure the final product meets the required purity standards for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Entacapone-d10 undergoes various chemical reactions, including:
Oxidation: Entacapone-d10 can be oxidized to form corresponding quinones.
Reduction: The nitro group in entacapone-d10 can be reduced to an amine group.
Substitution: The hydroxyl groups in entacapone-d10 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides and amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenolic compounds.
Applications De Recherche Scientifique
Entacapone-d10 is widely used in scientific research for various applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of entacapone.
Metabolism Studies: Helps in identifying metabolic pathways and metabolites of entacapone.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Biological Research: Employed in studies related to Parkinson’s disease and other neurological disorders.
Industrial Applications: Used in the development and testing of new pharmaceutical formulations.
Mécanisme D'action
Entacapone-d10, like entacapone, inhibits the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, thereby increasing its availability and prolonging its effect in the brain. The primary molecular target is the COMT enzyme, and the pathway involved includes the inhibition of the methylation of catecholamines, which are crucial for neurotransmitter regulation in the brain.
Comparaison Avec Des Composés Similaires
Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment. It has a longer half-life but is associated with liver toxicity.
Opicapone: A newer COMT inhibitor with a longer duration of action and fewer side effects compared to entacapone.
Uniqueness of Entacapone-d10: Entacapone-d10’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies due to its stability and ability to trace metabolic pathways more accurately. This makes it a valuable tool in both research and clinical settings.
Propriétés
Formule moléculaire |
C14H15N3O5 |
---|---|
Poids moléculaire |
315.35 g/mol |
Nom IUPAC |
2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
Clé InChI |
JRURYQJSLYLRLN-MWUKXHIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.